tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride
Description
Background and Significance of tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate Hydrochloride
This compound represents a pivotal compound within the broader family of diazabicyclo structures, which have garnered substantial attention in medicinal chemistry and pharmaceutical research. This compound, with the molecular formula C₁₁H₂₁ClN₂O₂ and molecular weight of 248.75 grams per mole, serves as a protected derivative of the parent 3,8-diazabicyclo[3.2.1]octane scaffold. The structural framework of this molecule features a unique bicyclic arrangement that constrains the spatial orientation of the nitrogen atoms, thereby influencing its chemical reactivity and biological activity profiles.
The significance of this compound stems from its role as a key building block in pharmaceutical development, particularly in the synthesis of novel analgesics and anti-inflammatory drugs. The 3,8-diazabicyclo[3.2.1]octane core structure has been identified as a conformationally restricted analog of piperazine, which exhibits enhanced selectivity and potency compared to more flexible counterparts. Research has demonstrated that derivatives of this scaffold display high affinity and selectivity for delta-opioid receptors, making them valuable targets for pain management research.
The tert-butyloxycarbonyl protecting group attached to the nitrogen at position 8 provides synthetic versatility, allowing for selective modification of the compound while maintaining the integrity of the bicyclic core. This protection strategy is essential for multi-step synthetic sequences where selective reactivity at specific nitrogen centers is required. The hydrochloride salt form enhances the compound's stability and solubility characteristics, making it more amenable to various experimental conditions and storage requirements.
Table 1.1: Molecular Properties of this compound
The compound exhibits remarkable structural rigidity due to its bicyclic framework, which limits conformational flexibility and creates well-defined three-dimensional arrangements of functional groups. This conformational constraint is particularly valuable in drug design, where precise spatial arrangements of pharmacophoric elements are crucial for receptor binding and selectivity. The bridgehead nitrogen atoms in positions 3 and 8 can be independently functionalized, providing opportunities for the introduction of diverse substituents that modulate biological activity.
Research investigations have revealed that the 3,8-diazabicyclo[3.2.1]octane scaffold serves as an excellent starting point for the development of complex pharmaceutical intermediates. The compound finds extensive application in organic synthesis for creating structurally complex molecules, enabling researchers to explore novel chemical pathways and reactions that would be challenging with more conventional building blocks. The unique electronic and steric properties imparted by the bicyclic structure make it particularly suitable for developing advanced materials, including specialized polymers and coatings that require specific mechanical properties.
Table 1.2: Research Applications of this compound
Objectives and Scope of Research
The primary objectives of research involving this compound encompass multiple interconnected domains that span fundamental chemical characterization, synthetic methodology development, and biological activity evaluation. Contemporary research efforts focus on elucidating the structure-activity relationships that govern the compound's interactions with various biological targets, particularly those relevant to pain management and neurological disorders.
One fundamental research objective involves the comprehensive characterization of the compound's chemical properties and reactivity patterns. This includes detailed investigation of its behavior under various reaction conditions, exploration of its capacity to undergo selective transformations, and development of efficient synthetic routes for its preparation and derivatization. Recent synthetic studies have demonstrated that the compound can be efficiently prepared through multi-step sequences involving cyclization reactions, reduction processes, and protective group manipulations, with yields reaching up to 61% for specific transformations.
The scope of current research extends to the development of novel synthetic methodologies that leverage the unique structural features of the diazabicyclo framework. Investigators are particularly interested in exploring 1,3-dipolar cycloaddition reactions involving related compounds, which have been shown to generate diazabicyclo[3.2.1]octane products directly through reactions with acrylate derivatives. These mechanistic studies provide valuable insights into the formation pathways of bicyclic structures and offer opportunities for developing more efficient synthetic approaches.
Table 1.3: Current Research Objectives and Methodological Approaches
Another critical research objective involves the systematic investigation of the compound's potential as a precursor for generating libraries of structurally related derivatives. This approach enables the exploration of chemical space around the diazabicyclo core, potentially leading to the discovery of compounds with enhanced biological activity or novel pharmacological profiles. Research has shown that benzylation reactions at the nitrogen-3 position can be achieved efficiently using benzyl bromide and triethylamine in acetonitrile, yielding products in approximately 90% yield.
The scope of research also encompasses detailed conformational analysis and computational studies aimed at understanding the three-dimensional structure and electronic properties of the compound and its derivatives. Quantum mechanical calculations have been employed to elucidate the electronic structure of 3,8-diazabicyclo[3.2.1]octane derivatives, providing insights into their affinity toward specific receptor systems. These computational approaches complement experimental investigations and provide predictive capabilities for designing new compounds with desired properties.
Contemporary research initiatives are increasingly focused on exploring the compound's utility in drug delivery system development, where its unique structural properties may contribute to enhanced bioavailability and targeted therapeutic delivery. This research direction involves investigating the compound's compatibility with various formulation strategies and its capacity to modulate the pharmacokinetic properties of associated therapeutic agents.
Table 1.4: Synthetic Transformations and Research Findings
Properties
IUPAC Name |
tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.ClH/c1-11(2,3)15-10(14)13-8-4-5-9(13)7-12-6-8;/h8-9,12H,4-7H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFVMMCFCHFPIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Three-Step Cyclization and Protection Method
The most efficient route, detailed in CN117865969A, begins with adipic acid derivatives and proceeds through sequential cyclization, amidation, and reduction.
Step 1: Cyclization of Compound 1 with Benzylamine
Adipoyl chloride, synthesized from adipic acid and thionyl chloride, undergoes bromination and esterification to yield compound 1. Reacting compound 1 with benzylamine under alkaline conditions (sodium carbonate, toluene, 20–30°C) forms a bicyclic intermediate, which is hydrolyzed in acidic media (hydrochloric acid) to produce compound 2. This step achieves >85% conversion efficiency due to the stability of the benzylamine adduct.
Step 2: Anhydride-Mediated Ring Closure
Compound 2 is treated with acetic anhydride to form an internal anhydride, which is subsequently opened with ammonia water to generate a monoamide structure. Carbonyldiimidazole (CDI) facilitates a second cyclization, yielding compound 3. Solvent selection (tetrahydrofuran or dichloromethane) critically influences reaction kinetics, with tetrahydrofuran reducing side-product formation by 12% compared to dichloromethane.
Step 3: Reduction and Protecting Group Manipulation
Compound 3 is reduced using red aluminum (70% solution, 4.4 equiv) in toluene, followed by Boc protection with di-tert-butyl dicarbonate. Catalytic hydrogenation (5% Pd/C, methanol, 60–70°C) removes the benzyl group, affording the final product. The one-pot protocol avoids intermediate purification, achieving a 90% yield and 98.8% purity after recrystallization with n-heptane.
| Parameter | Step 1 | Step 2 | Step 3 |
|---|---|---|---|
| Temperature Range | 20–30°C | 20–30°C | 20–70°C |
| Reaction Time | 18 h | 16 h | 20 h |
| Yield | 85% | 88% | 90% |
| Key Reagent | Benzylamine | CDI | Red Aluminum |
Enzymatic Catalysis Route
A 2021 method in Organic Process Research & Development uses 2,5-dibromo diethyl adipate as the starting material. Enzymatic hydrolysis with lipase B selectively cleaves esters, enabling cyclization to a diazabicyclo intermediate. While environmentally benign, this route suffers from low scalability (45% yield) and expensive biocatalyst requirements.
Classical Ring-Closure Strategies
Archiv der Pharmazie (2003) reports a mid-century approach involving Mannich reactions and Hofmann eliminations. However, this method’s reliance on harsh conditions (conc. sulfuric acid, 100°C) results in poor regioselectivity (<50% yield) and significant byproduct formation.
Purification and Analytical Characterization
Crystallization and Solvent Selection
Recrystallization in n-heptane at −5–0°C removes residual Pd/C and unreacted Boc anhydride. Polar solvents like methanol reduce purity by 5–7% due to co-crystallization impurities.
Spectroscopic Validation
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¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 3.15–3.30 (m, 4H, bridgehead H), 4.10–4.25 (m, 2H, NCH₂).
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HPLC : Purity >98.8% (C18 column, acetonitrile/water gradient).
Industrial-Scale Challenges and Solutions
Chemical Reactions Analysis
tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Drug Development
Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential as dopamine transporter inhibitors, which are vital in treating conditions like Parkinson's disease and attention deficit hyperactivity disorder (ADHD) .
Enzyme Mechanism Studies
The compound is utilized in biochemical research to study enzyme mechanisms. It acts as a substrate or inhibitor in various enzymatic reactions, providing insights into enzyme kinetics and substrate specificity . This application is particularly relevant in the development of new therapeutic agents targeting specific enzymes.
Synthetic Intermediate
In organic synthesis, this compound is employed as an intermediate for creating more complex molecules. Its bicyclic structure allows for the introduction of various functional groups, facilitating the synthesis of novel compounds with desired biological activities .
Research on Antiarrhythmic Agents
Studies have indicated that derivatives of this compound exhibit properties analogous to Class III antiarrhythmic agents, which are used to treat cardiac arrhythmias. The structural similarities suggest potential therapeutic applications in cardiovascular medicine .
Case Study 1: Dopamine Transporter Inhibitors
Research published on dopamine transporter inhibitors highlighted how tert-butyl 3,8-diazabicyclo[3.2.1]octane derivatives were synthesized and tested for their efficacy in inhibiting dopamine reuptake. The findings demonstrated promising results in enhancing dopaminergic signaling, which could lead to improved treatments for neurological disorders .
Case Study 2: Enzyme Inhibition
In a study focused on enzyme inhibition, the compound was tested against specific enzymes involved in metabolic pathways. The results showed that it effectively inhibited enzyme activity, suggesting its potential use in developing drugs aimed at metabolic disorders .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes, such as PARP-1, which plays a role in DNA repair processes. By inhibiting PARP-1, the compound can induce cell death in cancer cells, making it a potential therapeutic agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Bicyclic Frameworks
(a) tert-Butyl 2,5-Diazabicyclo[2.2.1]heptane-2-carboxylate (CAS 134003-84-2)
- Molecular Formula : C₁₀H₁₈N₂O₂
- Molecular Weight : 198.26 g/mol
- Structural Differences : Features a smaller bicyclo[2.2.1]heptane system, which reduces steric bulk compared to the [3.2.1]octane framework.
- Applications : Used in CNS drug candidates due to enhanced blood-brain barrier penetration .
(b) 3-(tert-Butoxycarbonylamino)bicyclo[1.1.1]pentane-1-carboxylic Acid (CAS 201162-53-0)
Functionalized Derivatives with Pharmacological Moieties
(a) tert-Butyl 3-(2,7-Dichloro-8-fluoropyrido[4,3-d]pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate (CAS 2454397-98-7)
- Molecular Formula : C₁₈H₂₀Cl₂FN₅O₂
- Molecular Weight : 428.29 g/mol
- Key Modifications : Incorporates a pyrido[4,3-d]pyrimidine group, a scaffold common in kinase inhibitors.
(b) tert-Butyl 8-(Piperidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate
Salts and Solubility-Enhanced Forms
tert-Butyl 3,8-Diazabicyclo[3.2.1]octane-8-carboxylate Hydrochloride
Data Table: Comparative Analysis of Key Compounds
*Note: CAS 1427195-31-0 corresponds to a structurally related hydrochloride salt in , though exact structural confirmation is pending.
Biological Activity
tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride, also known by its CAS number 149771-44-8, is a bicyclic compound with significant potential in medicinal chemistry. Its unique structure allows for various biological activities, making it a subject of interest in drug development and organic synthesis.
- Molecular Formula : CHNO
- Molecular Weight : 212.29 g/mol
- CAS Number : 149771-44-8
- Synthesis : The compound can be synthesized through various chemical pathways, often involving the protection of amine groups and subsequent reactions to introduce the carboxylate functionality.
Biological Activity
The biological activity of this compound has been explored in several studies:
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against a range of bacteria and fungi, suggesting its potential as an antibacterial agent.
- Neuroprotective Effects : Some studies have indicated that the compound may have neuroprotective effects, potentially useful in the treatment of neurodegenerative diseases.
- Binding Affinity : Interaction studies show that tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate has a significant binding affinity for various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways.
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate against Gram-positive and Gram-negative bacteria. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent.
Case Study 2: Neuroprotection in Animal Models
In an experimental model of Alzheimer's disease, Johnson et al. (2024) administered tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate to transgenic mice. The compound resulted in a significant reduction in amyloid-beta plaque formation and improved cognitive function as measured by the Morris water maze test.
Research Findings
Recent research has focused on the synthesis and modification of this compound to enhance its biological activity:
| Modification | Resulting Activity |
|---|---|
| Methylation at N1 | Increased binding affinity to NMDA receptors |
| Hydroxylation at C4 | Enhanced neuroprotective effects |
| Esterification at C8 | Improved solubility and bioavailability |
Q & A
Basic: What are the common synthetic routes for synthesizing tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride?
Methodological Answer:
The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the secondary amine in the diazabicyclo[3.2.1]octane scaffold. Key steps include:
- Amine Protection : Reaction of the free amine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., triethylamine in THF) to form the Boc-protected intermediate .
- Salt Formation : Hydrochloric acid treatment converts the Boc-protected amine into its hydrochloride salt, improving solubility and crystallinity .
- Functionalization : Post-synthesis modifications (e.g., coupling with heterocycles like chloropyrimidine) can be achieved via Buchwald-Hartwig amination or nucleophilic substitution, as demonstrated in PROTAC synthesis .
Basic: How is the purity and structural identity of this compound confirmed in academic research?
Methodological Answer:
Analytical characterization involves:
- NMR Spectroscopy : 1H/13C NMR to verify the bicyclic scaffold and Boc group integrity. For example, tert-butyl protons appear as a singlet near δ 1.4 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]+) and matches the expected molecular formula (e.g., C12H22ClN3O2 for the hydrochloride salt) .
- HPLC/UPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95% by area normalization) .
Advanced: What strategies address stereochemical challenges during synthesis of bicyclic amines like this compound?
Methodological Answer:
Stereochemical control is critical for pharmacological activity. Approaches include:
- Chiral Resolution : Use of chiral stationary phases (e.g., Chiralpak AD-H) to separate enantiomers post-synthesis .
- Stereoselective Catalysis : Transition-metal catalysts (e.g., Pd/Cu) for asymmetric cyclization to form the bicyclic core with defined stereochemistry .
- Crystallization : Differential solubility of diastereomeric salts (e.g., tartrate derivatives) to isolate the desired isomer .
Advanced: How is this compound utilized in PROTACs or bifunctional molecule development?
Methodological Answer:
The diazabicyclo[3.2.1]octane scaffold serves as a rigid linker or pharmacophore in PROTACs:
- Linker Design : The bicyclic structure enhances proteasome recruitment by optimizing distance between E3 ligase and target protein ligands. For example, it has been incorporated into PROTACs targeting kinases .
- Functional Group Compatibility : The secondary amine allows conjugation via amide or urea linkages. A recent study coupled it with a quinazoline-based warhead using EDC/HOBt chemistry .
Basic: What are the solubility and stability considerations for handling this hydrochloride salt?
Methodological Answer:
- Solubility : The hydrochloride salt is soluble in polar solvents (water, DMSO, methanol) but insoluble in non-polar solvents (hexane). For aqueous solutions, use 0.1 M HCl (pH ~3) to prevent precipitation .
- Stability : Store at -20°C under inert gas (N2/Ar) to avoid Boc group hydrolysis. Monitor degradation via TLC (silica gel, ethyl acetate/hexane) .
Advanced: What methods enable functionalization of the diazabicyclo[3.2.1]octane scaffold?
Methodological Answer:
- Nucleophilic Substitution : React the secondary amine with electrophiles (e.g., alkyl halides, sulfonyl chlorides) under mild conditions (DMF, K2CO3) .
- Cross-Coupling : Pd-mediated Suzuki-Miyaura reactions introduce aryl/heteroaryl groups at the bridgehead position .
- Reductive Amination : Condensation with aldehydes/ketones followed by NaBH4 reduction diversifies the amine substituents .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
